molecular formula C22H25N3O4S B3202574 N-(4-(N-(1-(cyclopropanecarbonyl)indolin-6-yl)sulfamoyl)phenyl)isobutyramide CAS No. 1021210-83-2

N-(4-(N-(1-(cyclopropanecarbonyl)indolin-6-yl)sulfamoyl)phenyl)isobutyramide

Cat. No.: B3202574
CAS No.: 1021210-83-2
M. Wt: 427.5 g/mol
InChI Key: UQABPCHVLSQKTH-UHFFFAOYSA-N
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Description

N-(4-(N-(1-(Cyclopropanecarbonyl)indolin-6-yl)sulfamoyl)phenyl)isobutyramide is a structurally complex molecule featuring multiple functional groups:

  • Indoline core: A bicyclic structure (benzene fused to a five-membered nitrogen-containing ring) substituted at the 6-position.
  • Sulfamoyl bridge: Connects the indoline moiety to a phenyl ring, a hallmark of sulfonamide-derived therapeutics.
  • Isobutyramide substituent: Linked to the phenyl group, contributing to lipophilicity and solubility profiles.

Properties

IUPAC Name

N-[4-[[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]sulfamoyl]phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-14(2)21(26)23-17-7-9-19(10-8-17)30(28,29)24-18-6-5-15-11-12-25(20(15)13-18)22(27)16-3-4-16/h5-10,13-14,16,24H,3-4,11-12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQABPCHVLSQKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(1-(cyclopropanecarbonyl)indolin-6-yl)sulfamoyl)phenyl)isobutyramide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The cyclopropanecarbonyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts . The sulfonamide group is typically introduced via sulfonylation reactions, where a sulfonyl chloride reacts with an amine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and the cyclopropanation steps, as well as the use of automated systems for the sulfonylation reactions .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-(4-(N-(1-(cyclopropanecarbonyl)indolin-6-yl)sulfamoyl)phenyl)isobutyramide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to various biological targets, while the sulfonamide group can inhibit enzyme activity by mimicking the natural substrate . The cyclopropane ring adds rigidity to the molecule, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues

The compound shares functional motifs with sulfonamide-based drugs and heterocyclic derivatives. Key comparisons include:

Table 1: Structural Comparison
Compound Core Structure Key Functional Groups Molecular Weight (g/mol) Reference
Target Compound Indoline Sulfamoyl, cyclopropanecarbonyl, isobutyramide ~500 (estimated) N/A
Sulfamethoxazole (USP Standard) Isoxazole Sulfonamide, 5-methylisoxazole 253.28
Pyrazolo[1,5-a]pyrimidine 15a () Pyrazole-pyrimidine Sulfonamide, dithioacetal substituents ~350 (estimated)
3-Chloro-N-phenyl-phthalimide () Phthalimide Chlorine, phenyl, cyclic imide 257.68

Key Observations :

  • The cyclopropanecarbonyl group may enhance metabolic stability compared to simpler acylated sulfonamides.
  • Unlike 3-chloro-N-phenyl-phthalimide (a polymer precursor), the target’s sulfamoyl and amide groups suggest biological activity .

Physicochemical Properties

Table 2: Property Comparison
Compound LogP (Estimated) Solubility (Water) Key Influencing Groups
Target Compound ~3.5 Low (lipophilic groups) Cyclopropane, isobutyramide
Sulfamethoxazole 0.8 Moderate Polar sulfonamide, methylisoxazole
Pyrazolo-pyrimidine 15a ~2.2 Moderate (dithioacetal) Sulfonamide, pyrimidine

Implications :

  • The target’s higher lipophilicity (LogP ~3.5) may improve membrane permeability but reduce aqueous solubility, necessitating formulation optimization.
  • Sulfamethoxazole’s lower LogP aligns with its clinical use in combination therapies (e.g., trimethoprim-sulfamethoxazole) for enhanced solubility .
Table 3: Antimicrobial Activity of Sulfonamide Derivatives
Compound Microbial Targets Tested Efficacy (Reported) Mechanism (Inferred) Reference
Target Compound Not tested N/A Dihydropteroate synthase inhibition? N/A
Sulfamethoxazole Broad-spectrum (Gram±, fungi) High Dihydropteroate synthase inhibition
Pyrazolo-pyrimidine 15a S. aureus, E. coli Moderate Membrane disruption or enzyme inhibition

Analysis :

  • Pyrazolo-pyrimidine derivatives in demonstrated moderate activity, possibly due to their planar heterocyclic cores enhancing DNA intercalation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-(N-(1-(cyclopropanecarbonyl)indolin-6-yl)sulfamoyl)phenyl)isobutyramide
Reactant of Route 2
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N-(4-(N-(1-(cyclopropanecarbonyl)indolin-6-yl)sulfamoyl)phenyl)isobutyramide

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